molecular formula C2F7NO2S B14289365 Sulfamoyl fluoride, bis(trifluoromethyl)- CAS No. 141577-86-8

Sulfamoyl fluoride, bis(trifluoromethyl)-

Cat. No.: B14289365
CAS No.: 141577-86-8
M. Wt: 235.08 g/mol
InChI Key: JYCNAMLHWCQCIS-UHFFFAOYSA-N
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Description

Sulfamoyl fluoride, bis(trifluoromethyl)- is an organic compound characterized by the presence of two trifluoromethyl groups attached to a sulfamoyl fluoride moiety. This compound is part of the broader class of sulfamoyl fluorides, which are known for their unique chemical properties and reactivity. The chemical formula for sulfamoyl fluoride, bis(trifluoromethyl)- is (CF₃)₂NSO₂F.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamoyl fluoride, bis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). This reaction typically requires non-aromatic cyclic secondary amines . Another method involves the conversion of sulfamoyl chlorides to sulfamoyl fluorides by reacting them with fluoride ion sources such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) .

Industrial Production Methods

Industrial production of sulfamoyl fluoride, bis(trifluoromethyl)- often utilizes large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfamoyl fluoride, bis(trifluoromethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with sulfamoyl fluoride, bis(trifluoromethyl)- include trifluoromethyltrimethylsilane (TMSCF₃) and potassium bifluoride (KFHF). These reagents facilitate the SuFEx reactions, often carried out in anhydrous dimethyl sulfoxide (DMSO) under mild conditions .

Major Products Formed

The major products formed from reactions involving sulfamoyl fluoride, bis(trifluoromethyl)- depend on the specific nucleophiles used. For example, reactions with amines can yield sulfamide-functionalized derivatives .

Mechanism of Action

The mechanism of action of sulfamoyl fluoride, bis(trifluoromethyl)- primarily involves the nucleophilic displacement of the sulfur-fluoride bond. This process often proceeds through a five-coordinate intermediate, where the fluoride ion is replaced by a nucleophile such as a trifluoromethyl anion . This mechanism is central to its reactivity in SuFEx click chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamoyl fluoride, bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity in SuFEx reactions. This makes it particularly valuable in applications requiring robust and selective chemical transformations.

Properties

CAS No.

141577-86-8

Molecular Formula

C2F7NO2S

Molecular Weight

235.08 g/mol

IUPAC Name

N,N-bis(trifluoromethyl)sulfamoyl fluoride

InChI

InChI=1S/C2F7NO2S/c3-1(4,5)10(2(6,7)8)13(9,11)12

InChI Key

JYCNAMLHWCQCIS-UHFFFAOYSA-N

Canonical SMILES

C(N(C(F)(F)F)S(=O)(=O)F)(F)(F)F

Origin of Product

United States

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